molecular formula C9H10FNO2 B1592227 Ethyl 3-amino-4-fluorobenzoate CAS No. 455-75-4

Ethyl 3-amino-4-fluorobenzoate

Cat. No. B1592227
CAS RN: 455-75-4
M. Wt: 183.18 g/mol
InChI Key: XRJOTWKQZHOXTM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-fluorobenzoate is a clear colorless liquid . It has a molecular formula of C9H10FNO2 and an average mass of 183.180 Da .


Synthesis Analysis

The synthesis of Ethyl 3-amino-4-fluorobenzoate involves the reaction of 4-fluoronitrobenzene with ethyl chloroformate in the presence of a base such as sodium hydride, potassium carbonate, or triethylamine . The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-fluorobenzoate consists of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure is characterized by the presence of an ethyl ester group attached to a fluorobenzoate core.


Chemical Reactions Analysis

Ethyl 3-amino-4-fluorobenzoate is involved in various chemical reactions. For instance, it causes N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-fluorobenzoate has a molecular weight of 183.18 . It is a clear colorless liquid . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.662 mg/ml .

Scientific Research Applications

  • Platelet Aggregation Inhibition : A study by Hayashi et al. (1998) discusses a compound (NSL-96184) derived from Ethyl 3-amino-4-fluorobenzoate, which acts as a potent and orally active fibrinogen receptor antagonist. This compound showed promise in inhibiting human platelet aggregation and could have potential in antithrombotic treatment.

  • Fluorophore Application in Biochemistry and Medicine : Research by Aleksanyan and Hambardzumyan (2013) highlighted the use of quinoline derivatives, including compounds related to Ethyl 3-amino-4-fluorobenzoate, as efficient fluorophores. These are used in studying various biological systems and are important in the search for new sensitive and selective compounds.

  • Protein Labeling in Medical Imaging : A study by Tang et al. (2008) describes the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a compound derived from Ethyl 3-amino-4-fluorobenzoate, used for labeling proteins in medical imaging. This compound was utilized for the fluorobenzoylation of Avastin's α-amino groups, indicating its application in developing radiopharmaceuticals.

  • showed inhibitory activity against Mycobacterium tuberculosis, suggesting potential use in developing antituberculosis drugs.
  • Crystal Structure Analysis : A structural analysis by Dehua and Xiaoyan (2008) on a derivative of Ethyl 3-amino-4-fluorobenzoate, provided insights into its molecular conformation, which is significant for understanding the compound’s interactions and potential applications in medicinal chemistry.

  • Environmental Fate of UV Filters : A study by Li et al. (2017) investigated Ethyl-4-aminobenzoate, a compound structurally similar to Ethyl 3-amino-4-fluorobenzoate. This research explored its environmental behavior and transformation products, which is crucial for understanding the environmental impact of such compounds used in sunscreens and anesthetic ointments.

  • Alzheimer’s Disease Treatment : Czarnecka et al. (2017) synthesized derivatives of 9-amino-1,2,3,4-tetrahydroacridine with a fluorobenzoic acid moiety, showing inhibition of cholinesterases and β-amyloid aggregation, indicating potential for Alzheimer's disease treatment (Czarnecka et al., 2017).

Safety And Hazards

Ethyl 3-amino-4-fluorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

ethyl 3-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJOTWKQZHOXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593524
Record name Ethyl 3-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-fluorobenzoate

CAS RN

455-75-4
Record name Ethyl 3-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SG Mittelstaedt, GL Jenkins - Journal of the American Pharmaceutical …, 1950 - Elsevier
… (7), 3-nitro-4-fluorobenzoic acid (8), the hydrochloride of the ethyl 3-amino-4-fluorobenzoate … The hydrochloride of the ethyl 3-amino4-fluorobenzoate (1 mole) 110 Gm. was diazotized at …
Number of citations: 1 www.sciencedirect.com
H Hopff, G Valkanas - The Journal of Organic Chemistry, 1962 - ACS Publications
Under the same reaction conditions as above, except that refluxing hexane was used as solvent (bp 68), the reaction of fuming nitric acid with the phenol was violently fast, and the …
Number of citations: 9 pubs.acs.org
JF Garst, D Walmsley, WR Richards - The Journal of Organic …, 1962 - ACS Publications
Reaction of Ketyl with Benzoyl Peroxide. Method 1.—Sodium benzophenone ketyl was prepared under solvent (benzene) vapor pressure in a vessel with two arms separated by a …
Number of citations: 5 pubs.acs.org
MO Sydnes, I Doi, A Ohishi, M Kuse… - Chemistry–An Asian …, 2008 - Wiley Online Library
A series of nonfluorinated and fluorinated aryl azides with varied functionality patterns were irradiated in 2,2,2‐trifluoroethanol with either a high‐pressure or a low‐pressure mercury …
Number of citations: 18 onlinelibrary.wiley.com
MO Sydnes, M Isobe - Tetrahedron, 2007 - Elsevier
… Concentration of the relevant fractions (R f 0.24) gave 2.73 g (93%) of ethyl 3-amino-4-fluorobenzoate (16) 24 as a yellow oil. IR ν max 3470, 3373, 2983, 1711, 1631, 1596, 1514, 1442, …
Number of citations: 13 www.sciencedirect.com

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